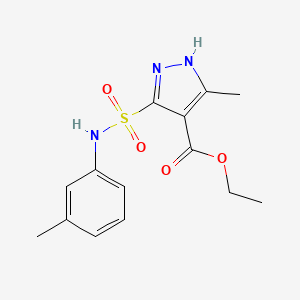
4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole is a compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity. In
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds related to 4-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-phenylthiazole demonstrate significant antimicrobial properties. For instance, studies have shown that various pyridazine derivatives possess antimicrobial activity, highlighting their potential as antibacterial agents (El-Mariah, Hosny, & Deeb, 2006). Similarly, compounds containing pyrazole, triazole, and pyrimidine have been evaluated for antimicrobial effectiveness, reinforcing the potential of such compounds in addressing microbial threats (Sindhu et al., 2016).
Antitumor and Anticancer Properties
The synthesis of derivatives of this compound has led to the discovery of substances with notable antitumor and anticancer capabilities. For example, certain pyrazole-linked compounds have been identified as having broad-spectrum antitumor activity against various cancer cell lines (Fahmy, Rostom, & Bekhit, 2002). This underlines the potential of such compounds in the development of new anticancer drugs.
Biological Evaluations and Molecular Docking Studies
Various studies have conducted biological evaluations and molecular docking studies on compounds related to this chemical structure. These studies provide deeper insights into their potential therapeutic applications. For instance, the synthesis and biological evaluation of certain triazolopyridines and pyridotriazines have been explored, highlighting their antimicrobial and antioxidant activity, as well as their potential use in drug discovery (Flefel et al., 2018).
Antioxidant Potential
The antioxidant properties of related compounds have been studied, indicating their potential use as antioxidant agents. For example, a study on new thiazole, pyridine, and pyrazole derivatives has demonstrated their promising antioxidant capabilities (Kaddouri et al., 2020).
Antihypertensive Action
Research has also been conducted on derivatives with antihypertensive properties. For instance, the synthesis of 6-heteroaryl-3-hydrazinopyridazine derivatives has shown significant antihypertensive action, suggesting potential applications in treating hypertension (Steiner, Gries, & Lenke, 1981).
properties
IUPAC Name |
2-phenyl-4-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S2/c1-2-5-13(6-3-1)17-19-14(12-24-17)11-23-16-8-7-15(20-21-16)22-10-4-9-18-22/h1-10,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXZVQFATHCGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

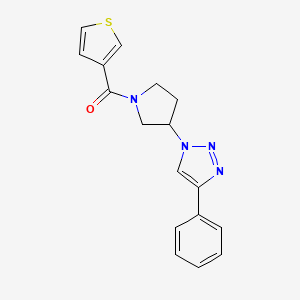
![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)
![7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2659753.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)
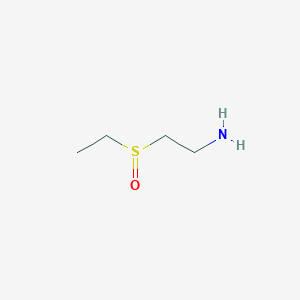
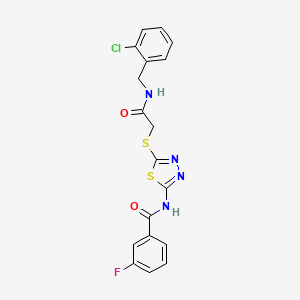
![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)
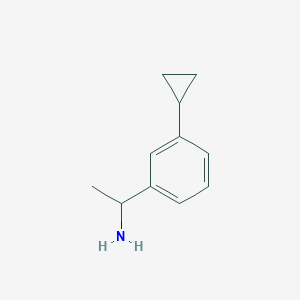
![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)
![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)
![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide](/img/structure/B2659769.png)
